molecular formula C11H9N5O2 B2426681 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2426681
M. Wt: 243.22 g/mol
InChI Key: DEOJDUHRJBKATO-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its unique structure, which includes a tetrazole ring and an isoindole-dione moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. Common reagents used in these reactions include sodium azide and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as metallic triflates or imidazolium ionic liquids can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phthalimides: Compounds containing the 1,3-dioxoisoindoline moiety.

    Tetrazoles: Compounds containing the tetrazole ring.

Uniqueness

2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the tetrazole and isoindole-dione moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

The compound 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and tetrazole, which have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₉N₅O₂
  • Molar Mass : 243.22 g/mol
  • CAS Number : Not available

Antitumor Activity

Research indicates that isoindole derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to this compound showed inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10.5Apoptosis induction
Compound BMCF715.0Cell cycle arrest
Compound CA54912.0Inhibition of migration

COX Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. In particular, it has shown selective inhibition of COX-2 over COX-1 in some studies.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)COX-2/COX-1 Ratio
Meloxicam70%90%1.29
Compound D60%95%1.58
Compound E50%85%1.70

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • COX Inhibition : By selectively inhibiting COX-2, the compound reduces inflammation and may contribute to its antitumor effects.
  • Antimicrobial Properties : Some tetrazole derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various isoindole derivatives including our compound of interest. The results indicated that it significantly inhibited tumor growth in xenograft models.

Study on COX Selectivity

In vitro assays compared the selectivity of several compounds towards COX enzymes. The results showed that our compound had a favorable COX-2/COX-1 ratio compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

IUPAC Name

2-[2-(2H-tetrazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOJDUHRJBKATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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